molecular formula C6H12FNO B12850309 Cis-(3S,4R)-4-fluoroazepan-3-ol

Cis-(3S,4R)-4-fluoroazepan-3-ol

Cat. No.: B12850309
M. Wt: 133.16 g/mol
InChI Key: ITQAIPLTHRXFQD-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-(3S,4R)-4-fluoroazepan-3-ol is a chiral compound with a unique stereochemistry It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-(3S,4R)-4-fluoroazepan-3-ol typically involves several steps, starting from commercially available precursors. One common method involves the use of diallylamine, which undergoes ring-closing metathesis (RCM) followed by SN2 displacement reactions. The enantioselective synthesis can be achieved using lipase-mediated resolution protocols, providing the desired enantiomer in high enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Cis-(3S,4R)-4-fluoroazepan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Cis-(3S,4R)-4-fluoroazepan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which Cis-(3S,4R)-4-fluoroazepan-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-(3S,4R)-4-fluoroazepan-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(3S,4R)-4-fluoroazepan-3-ol

InChI

InChI=1S/C6H12FNO/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4H2/t5-,6+/m1/s1

InChI Key

ITQAIPLTHRXFQD-RITPCOANSA-N

Isomeric SMILES

C1C[C@H]([C@H](CNC1)O)F

Canonical SMILES

C1CC(C(CNC1)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.